3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester
Overview
Description
3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by three methyl groups attached to the quinoxaline ring and a carboxylic acid methyl ester group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester typically involves the condensation of appropriate substituted o-phenylenediamines with dicarbonyl compounds. One common method is the reaction of 3,6,7-trimethylquinoxaline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic chemical reactions but utilizes industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acid, while reduction can produce 3,6,7-trimethylquinoxaline-2-methanol.
Scientific Research Applications
3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The quinoxaline ring structure allows for interactions with nucleic acids and proteins, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Quinoxaline-2-carboxylic acid methyl ester
- 3,6-Dimethylquinoxaline-2-carboxylic acid methyl ester
- 7-Methylquinoxaline-2-carboxylic acid methyl ester
Uniqueness
3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other quinoxaline derivatives.
Biological Activity
Overview
3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester is a member of the quinoxaline family, characterized by its unique structure featuring three methyl groups and a carboxylic acid methyl ester moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The synthesis of this compound typically involves the condensation of substituted o-phenylenediamines with dicarbonyl compounds. A common synthetic route includes the reaction of 3,6,7-trimethylquinoxaline with methyl chloroformate in the presence of a base like triethylamine under reflux conditions in organic solvents such as dichloromethane.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which may engage with enzymes or receptors in biological systems. The quinoxaline ring structure facilitates interactions with nucleic acids and proteins, potentially leading to diverse biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The presence of multiple methyl groups may enhance its lipophilicity, facilitating better cellular uptake and bioavailability .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
- Anticancer Activity : In a cell line study involving human breast cancer cells (MCF-7), treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
- Mechanistic Insights : Research utilizing flow cytometry indicated that exposure to this compound led to an increase in reactive oxygen species (ROS) levels in treated cells, suggesting oxidative stress as a contributing factor to its anticancer effects .
Comparative Analysis
To better understand the uniqueness of this compound compared to other quinoxaline derivatives, a comparison table is provided below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Three methyl groups; carboxylate ester | Antimicrobial; Anticancer |
Quinoxaline-2-carboxylic acid | No methyl substitutions | Limited antimicrobial activity |
3-Methylquinoxaline-2-carboxylic acid | One methyl group | Moderate antimicrobial activity |
Properties
IUPAC Name |
methyl 3,6,7-trimethylquinoxaline-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-7-5-10-11(6-8(7)2)15-12(9(3)14-10)13(16)17-4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZLGQSOSIUGOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1C)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.